1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The molecular formula of this compound is C15H18N2O2, and it has a molecular weight of 258.32 g/mol .
Preparation Methods
The synthesis of 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptophan derivatives with aldehydes or ketones, followed by cyclization . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups like halides or hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function . The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives such as:
1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: Known for its neuroprotective properties.
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Similar in structure but differs in its ethyl group position, affecting its biological activity.
1-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another isomer with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and selectivity towards various biological targets .
Properties
IUPAC Name |
1-ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-15(2)13-10(8-12(17-15)14(18)19)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,3,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKIDYZBWCSUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640787 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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